molecular formula C18H21N3O4S B2468712 N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide CAS No. 847938-09-4

N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide

Cat. No.: B2468712
CAS No.: 847938-09-4
M. Wt: 375.44
InChI Key: KKRZJOFGWSIKPV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an acetamidophenyl group and a methylbenzenesulfonamido group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Acetylation: The starting material, 4-aminophenol, undergoes acetylation to form 4-acetamidophenol.

    Sulfonation: 4-acetamidophenol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form N-(4-acetamidophenyl)-4-methylbenzenesulfonamide.

    Amidation: The final step involves the reaction of N-(4-acetamidophenyl)-4-methylbenzenesulfonamide with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound may interact with other molecular pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-4-methylbenzenesulfonamide: Lacks the propanamide group.

    N-(4-acetamidophenyl)-3-(4-chlorobenzenesulfonamido)propanamide: Contains a chlorobenzene group instead of a methylbenzene group.

    N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)butanamide: Contains a butanamide backbone instead of a propanamide backbone.

Uniqueness

N-(4-acetamidophenyl)-3-(4-methylbenzenesulfonamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-3-9-17(10-4-13)26(24,25)19-12-11-18(23)21-16-7-5-15(6-8-16)20-14(2)22/h3-10,19H,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRZJOFGWSIKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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